

# A Comparative Guide to the X-ray Crystallography of Brominated Dinitroaniline Derivatives

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## Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

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A notable absence of crystallographic data exists for **2-Bromo-3,5-dinitroaniline** in publicly accessible databases. Researchers seeking to understand the solid-state properties of this molecule may find value in comparative data from structurally similar compounds. This guide provides a detailed comparison of the X-ray crystallography data for two related brominated aniline derivatives: 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available crystallographic data and the experimental protocols used to obtain it. The information presented for these alternative compounds can serve as a valuable reference point for predicting the structural characteristics of **2-Bromo-3,5-dinitroaniline**.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline, providing a clear and objective comparison of their solid-state structures.

Parameter	2-Bromo-4,6-dinitroaniline	4-Bromo-2,6-dimethylaniline
Chemical Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>10</sub> BrN
Molecular Weight	262.03 g/mol	200.07 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P 2 <sub>1</sub> /n	P 2 <sub>1</sub> /c
Unit Cell Dimensions		
a	6.6955 (2) Å	20.141 (4) Å
b	7.7720 (2) Å	5.150 (1) Å
c	16.0608 (4) Å	17.300 (4) Å
α	90°	90°
β	95.4182 (14)°	111.53 (3)°
γ	90°	90°
Volume	832.03 (4) Å <sup>3</sup>	1669.3 (7) Å <sup>3</sup>
Z	4	8
Temperature	173 K	294 (2) K
Radiation Type	Mo Kα	Mo Kα
Diffractometer	Bruker APEXII CCD	Enraf–Nonius CAD-4
R-factor	0.033	0.064
wR-factor	0.083	0.166

## Experimental Protocols

The methodologies employed in the crystallographic analysis of these compounds are crucial for understanding the reliability and context of the data.

2-Bromo-4,6-dinitroaniline:

Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).<sup>[1]</sup> A yellow block-shaped crystal with dimensions 0.20 x 0.15 x 0.08 mm was selected for data collection.<sup>[1]</sup>

Data were collected on a Bruker APEXII CCD diffractometer using Mo  $\text{K}\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 173 K.<sup>[1]</sup> A multi-scan absorption correction was applied using SADABS.<sup>[1]</sup> The structure was solved using SHELXS97 and refined by full-matrix least-squares on  $F^2$  using SHELXL2013.<sup>[1]</sup> All hydrogen atoms were positioned geometrically and refined using a riding model.<sup>[1]</sup>

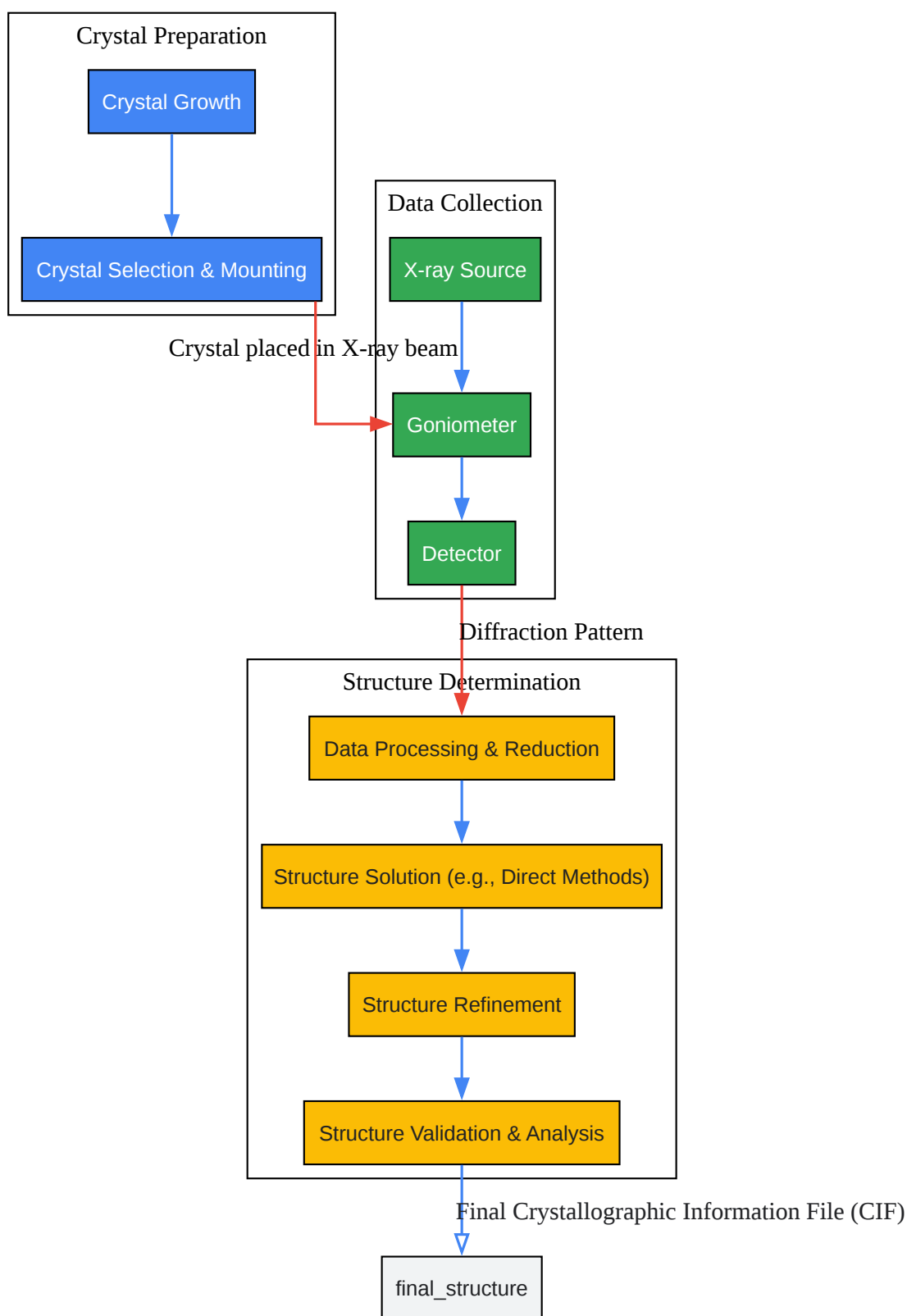
4-Bromo-2,6-dimethylaniline:

The crystals of 4-Bromo-2,6-dimethylaniline were obtained by dissolving the compound in hexane and allowing the solvent to evaporate slowly at room temperature over approximately seven days.<sup>[2]</sup> A crystal with dimensions 0.40 x 0.20 x 0.20 mm was used for the X-ray diffraction study.<sup>[3]</sup>

Data collection was performed on an Enraf–Nonius CAD-4 diffractometer with Mo  $\text{K}\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 294 K.<sup>[3]</sup> An absorption correction was applied using  $\psi$ -scans.<sup>[2][3]</sup> The structure was solved with SHELXS97 and refined with SHELXL97.<sup>[3]</sup> Hydrogen atoms were positioned geometrically and refined as riding atoms.<sup>[3]</sup>

## General Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule, from crystal selection to data analysis and structure validation.



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A generalized workflow for single-crystal X-ray diffraction analysis.

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## References

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